![molecular formula C6H6N6O B8045200 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B8045200.png)
4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one is a synthetic compound that belongs to the class of heterocyclic organic molecules
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one generally involves the condensation of suitable amines with diaminopyrimidine derivatives under controlled conditions. Specific reaction conditions, such as temperature and pH, are tailored to optimize yield and purity.
Common synthetic routes may involve the use of catalysts, solvents, and other reagents to facilitate the reaction process.
Industrial Production Methods:
Industrial production methods focus on scaling up the laboratory synthesis while ensuring safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated synthesis techniques are often employed to produce large quantities.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may exhibit different properties.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common, allowing the modification of the compound by replacing specific functional groups.
Common Reagents and Conditions Used:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions, along with appropriate solvents.
Major Products Formed from These Reactions:
The products formed from these reactions depend on the specific reagents and conditions used. Major products include various oxidized, reduced, and substituted derivatives of the original compound.
科学的研究の応用
Chemistry:
Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Studied for its reactivity and stability under different chemical environments.
Biology:
Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine:
Explored as a potential therapeutic agent, particularly in the treatment of specific diseases due to its unique structural properties.
Industry:
Utilized in the development of specialty chemicals and materials with specific desired properties.
作用機序
The mechanism by which 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one exerts its effects involves interaction with molecular targets such as enzymes and receptors.
Molecular targets and pathways involved may include key enzymes in metabolic pathways, nucleic acid interactions, and protein binding sites.
The compound's effects can be attributed to its ability to form stable complexes with these targets, potentially altering their function and activity.
類似化合物との比較
2-Aminopyrimidine
4,6-Diaminopyrimidine
Pyrido[2,3-d]pyrimidine
Quinoxalines
This overview provides a comprehensive understanding of 4,7-Diaminopyrimido[4,5-d]pyrimidin-2(1H)-one, highlighting its synthesis, reactions, applications, and comparison with similar compounds. If there's a specific area you'd like to dive deeper into, let’s keep the conversation going.
特性
IUPAC Name |
4,7-diamino-3H-pyrimido[4,5-d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-3-2-1-9-5(8)11-4(2)12-6(13)10-3/h1H,(H5,7,8,9,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLIMWFXVZSRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC2=NC(=O)NC(=C21)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Bromo-3-ethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B8045123.png)
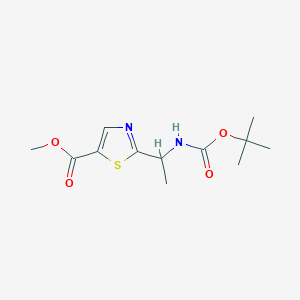
![1-(2-Isopropylpyrazolo[1,5-a]pyrazin-3-yl)-2-methylpropan-1-one](/img/structure/B8045138.png)
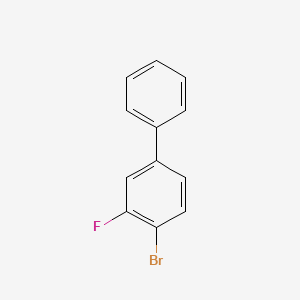

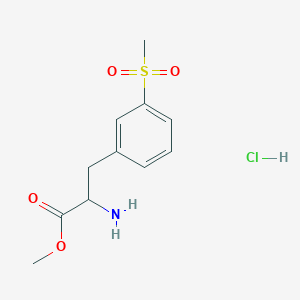
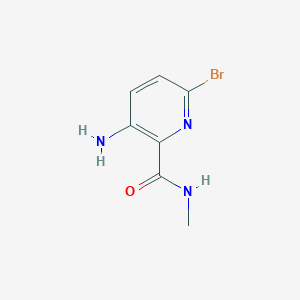
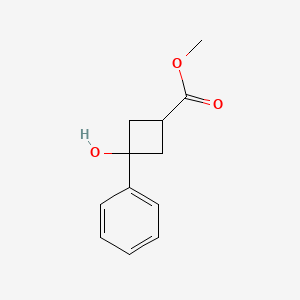
![8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B8045175.png)
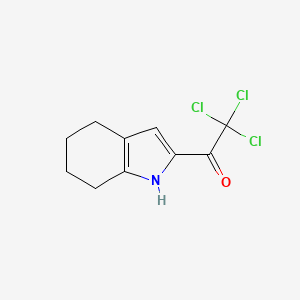
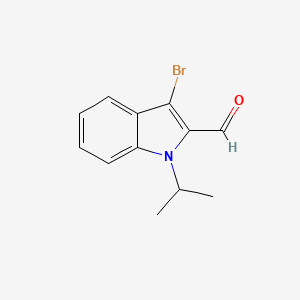
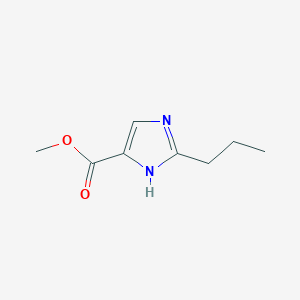
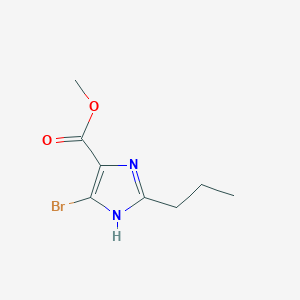
![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B8045228.png)
